3-Aminopyrazole

Catalog No.
S572856
CAS No.
1820-80-0
M.F
C3H5N3
M. Wt
83.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopyrazole

CAS Number

1820-80-0

Product Name

3-Aminopyrazole

IUPAC Name

1H-pyrazol-5-amine

Molecular Formula

C3H5N3

Molecular Weight

83.09 g/mol

InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)

InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N

SMILES

C1=C(NN=C1)N

Synonyms

1H-Pyrazol-3-amine; 5-Pyrazolamine; NSC 76122

Canonical SMILES

C1=C(NN=C1)N

Medicinal Chemistry:

  • Anti-infective agents: Studies explore the potential of 3AP derivatives as broad-spectrum antimicrobials. Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria by targeting essential enzymes like DNA gyrase and Topoisomerase IV [1].
  • Anticancer and anti-inflammatory agents: Research suggests that 3AP-containing molecules may possess antitumor and anti-inflammatory properties. Certain derivatives show promising results in cell line studies, potentially mimicking the activity of established anti-cancer drugs [2].

[1]

Amino-Pyrazoles in Medicinal Chemistry: A Review )[2]: Amino-Pyrazoles in Medicinal Chemistry: A Review )

Coordination Chemistry:

  • Ligand design: 3-Aminopyrazole can act as a chelating ligand, forming bonds with metal ions. This property makes it valuable in the development of new catalysts and materials with specific functionalities [3].

[3]

3-Aminopyrazole 98 1820-80-0 - Sigma-Aldrich

Organic Synthesis:

  • Synthetic building block: 3-Aminopyrazole serves as a valuable building block in the synthesis of diverse organic molecules due to its reactivity and the presence of functional groups that can undergo further transformations [4].

[4]

3-Aminopyrazole 98 1820-80-0 - Sigma-Aldrich

3-Aminopyrazole (3-AP) is a heterocyclic organic compound with the formula C3H5N3. It is a white, crystalline solid at room temperature []. 3-AP is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms. The amine group (NH2) is attached at the third position of the pyrazole ring [].

3-AP has gained interest in scientific research due to its potential applications in various fields, including:

  • Pharmaceuticals: 3-AP serves as a building block for the synthesis of various medicinal compounds, including anticonvulsants, anti-inflammatory drugs, and potential anticancer agents [, ].
  • Material Science: 3-AP can be used as a precursor for the synthesis of functional materials with interesting properties, such as luminescent materials and potential components for organic electronics [].

Molecular Structure Analysis

The key feature of 3-AP's molecular structure is the five-membered pyrazole ring. The aromatic nature of the ring arises from the delocalization of electrons across the ring system, involving the lone pairs on the nitrogen atoms and the pi bonds. This delocalization contributes to the stability of the molecule [].

Another notable aspect is the presence of the amine group (-NH2) attached to the third carbon atom of the pyrazole ring. The amine group is a basic functional group, meaning it can donate a lone pair of electrons and participate in hydrogen bonding. This property can influence the reactivity and interactions of 3-AP with other molecules [].


Chemical Reactions Analysis

Several chemical reactions involving 3-AP are relevant to scientific research. Here are a few examples:

  • Synthesis: A common method for synthesizing 3-AP involves the reaction of hydrazine (N2H4) with formamide (HCONH2) in the presence of an acid catalyst.

Balanced chemical equation:

N2H4 + HCONH2 -> C3H5N3 + H2O

  • Derivatization: 3-AP can be further reacted with various reagents to introduce different functional groups onto the molecule, leading to the synthesis of diverse new compounds with potential applications [].

For example, reacting 3-AP with an aldehyde can form a Schiff base product.

  • Polymerization: Under specific conditions, 3-AP can participate in polymerization reactions, leading to the formation of polymers with interesting properties [].

Physical And Chemical Properties Analysis

  • Melting point: 203-208 °C (decomposition) []
  • Boiling point: Not readily available
  • Solubility: Soluble in water, ethanol, and dimethylformamide []
  • Stability: Relatively stable under normal storage conditions. However, it can decompose upon heating [].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 50 companies with hazard statement code(s):;
H302 (93.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (10.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1820-80-0

Dates

Modify: 2023-09-18

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